2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a pyrazolo[1,5-a]pyrimidine derivative with a piperazine-ethanol moiety at position 5. Its core structure is substituted with a methyl group (position 5), phenyl group (position 3), and trifluoromethyl group (position 2), contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c1-14-13-16(27-9-7-26(8-10-27)11-12-29)28-19(24-14)17(15-5-3-2-4-6-15)18(25-28)20(21,22)23/h2-6,13,29H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJODNVIWCVBCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various cellular targets.
Mode of Action
It’s known that pyrazolines and their derivatives can interact with their targets via an addition–elimination mechanism. This suggests that the compound might bond with its target through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
For instance, the compound’s solubility in DMSO suggests that it may be well-absorbed in the body.
Result of Action
Similar compounds have been found to produce a variety of effects, such as inhibitory activity against influenza a and effects on nerve pulse transmission. This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Biological Activity
2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its unique structural features contribute to its potential therapeutic applications, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.4 g/mol. The structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F3N4O |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ALDLZHBGIBFGKU-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit specific cancer cell lines effectively. For instance, studies have demonstrated that compounds with similar structural features can act as selective protein inhibitors, disrupting pathways crucial for tumor growth and survival .
Case Study:
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, it was found that certain modifications led to enhanced efficacy against breast cancer cell lines. The introduction of a trifluoromethyl group was particularly noted for its role in increasing the compound's potency .
Antiviral Activity
The antiviral properties of this compound are also noteworthy. Pyrazolo[1,5-a]pyrimidines have been reported to exhibit activity against several viruses by inhibiting viral replication processes. The mechanism often involves interference with viral RNA polymerase or other essential viral proteins .
Case Study:
A derivative with similar structural characteristics demonstrated significant inhibition of influenza virus replication in vitro, with an IC50 value indicating effective dosage levels for therapeutic applications .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Protein Kinase Inhibition: The compound may inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- RNA Polymerase Interaction: It has been suggested that the compound can bind to viral RNA polymerases, preventing the transcription and replication of viral genomes.
Toxicity and Safety Profile
Toxicity assessments have shown that compounds within this class generally exhibit low cytotoxicity against mammalian cells while maintaining antibacterial efficacy. For example, studies using MTT assays indicated that related compounds had IC50 values comparable to standard antibiotics like ampicillin, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl (CF₃) Groups : Present in the target compound and , these groups improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Ethanol Moieties: The ethanol group in the target compound and enhances aqueous solubility compared to ketone or aryl substitutions .
- Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen atoms for hydrogen bonding, whereas piperidine () may reduce basicity and alter pharmacokinetics .
Pharmacological Potential
- Target Compound: The ethanol and CF₃ groups suggest applications in CNS disorders or as kinase inhibitors, similar to ’s piperidine analog, which is marketed for endocrine research .
- : Ethanolamine-linked derivatives (e.g., Pir-8-15) demonstrate optimized solubility for in vivo studies .
Data Tables
Table 1: Substituent Impact on Properties
| Substituent | Effect on Solubility | Effect on Lipophilicity | Example Compound |
|---|---|---|---|
| Ethanol | ↑↑ | ↓ | Target Compound |
| Trifluoromethyl (CF₃) | ↓ | ↑↑ | |
| Piperidine | ↓ | ↑ | |
| Thiophene | ↓ | ↑ |
Preparation Methods
Cyclocondensation of Functionalized Pyrazoles
The core structure derives from cyclocondensation between 5-amino-3-phenyl-2-(trifluoromethyl)pyrazole (A ) and a methyl-containing three-carbon synthon. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, diethyl methylmalonate serves as the methyl donor at position 5:
Reaction Scheme 1
5-Amino-3-phenyl-2-(trifluoromethyl)pyrazole + Diethyl methylmalonate
→ Pyrazolo[1,5-a]pyrimidine-5,7-diol (5-methyl, 3-phenyl, 2-CF3)
Conditions : Sodium ethanolate, ethanol reflux, 8–12 h
Yield : 82–89% (based on analogous reactions)
Chlorination at Position 7
Selective chlorination using phosphorus oxychloride introduces the leaving group for subsequent piperazine coupling:
Pyrazolo[1,5-a]pyrimidine-5,7-diol + POCl3
→ 5-Methyl-7-chloro-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Optimized Conditions :
Piperazine Coupling and Functionalization
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes displacement with piperazine under mild basic conditions:
7-Chloro-pyrazolo[1,5-a]pyrimidine + Piperazine
→ 7-(Piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Critical Parameters :
Ethanol Side Chain Introduction
The 2-hydroxyethyl group is introduced via alkylation of the secondary piperazine nitrogen:
7-(Piperazin-1-yl)pyrazolo[1,5-a]pyrimidine + 2-Bromoethanol
→ Target Compound
Optimized Protocol :
- Reagent: 2-Bromoethanol (1.2 eq)
- Base: K2CO3 (3 eq)
- Solvent: Acetonitrile, 90°C, 18 h
- Workup: Aqueous extraction followed by silica gel chromatography
Yield : 58–64%
Alternative Synthetic Routes
Pre-functionalized Piperazine Approach
To circumvent selectivity issues in piperazine alkylation, 1-(2-hydroxyethyl)piperazine can be prepared first:
Step 1 : Piperazine + 2-Bromoethanol → 1-(2-Hydroxyethyl)piperazine (87% yield)
Step 2 : Chloropyrazolo[1,5-a]pyrimidine + 1-(2-Hydroxyethyl)piperazine → Target compound (61% yield)
Late-stage Trifluoromethylation
For laboratories lacking specialized starting materials, post-cyclization trifluoromethylation via:
Limitations : Lower regioselectivity (≤55% yield) compared to pre-functionalized pyrazole routes
Analytical Data and Characterization
Key Spectroscopic Features :
- ¹H NMR (500 MHz, CDCl3):
Mass Spec : [M+H]+ m/z 462.2 (calculated 462.18)
Comparative Evaluation of Synthetic Methods
| Parameter | Cyclocondensation Route | Late-stage CF3 Route | Pre-functionalized Piperazine |
|---|---|---|---|
| Total Yield | 32–38% | 18–22% | 41–45% |
| Purity (HPLC) | ≥98% | 91–93% | 97% |
| Scalability | >100 g | <10 g | 50–100 g |
| Key Advantage | High regiocontrol | Flexible CF3 intro | Avoids selectivity issues |
Industrial Considerations and Process Optimization
For large-scale production (>1 kg), the following modifications improve viability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
